Tpmpa
Overview
Description
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid is a chemical compound known for its selective antagonistic properties towards gamma-aminobutyric acid type C receptors. This compound is primarily used in scientific research to study the function and pharmacology of gamma-aminobutyric acid type C receptors, which are found in various tissues including the retina, hippocampus, spinal cord, superior colliculus, pituitary, and gut .
Mechanism of Action
Target of Action
TPMPA, or (1,2,5,6-tetrahydropyridine-4-yl)methylphosphinic acid, is a selective antagonist of GABA C receptors . These receptors, also known as GABA-ρ or GABA A-ρ receptors, are primarily found in the retina, but they may also be present in other tissues, including the hippocampus, spinal cord, superior colliculus, pituitary, and the gut .
Mode of Action
As an antagonist, this compound binds to GABA C receptors and inhibits their function . This prevents the normal action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, at these receptor sites .
Biochemical Pathways
It is known that gaba c receptors play a crucial role in the modulation of visual signals in the retina . By blocking these receptors, this compound can potentially affect visual processing.
Result of Action
The primary result of this compound’s action is the inhibition of GABA C receptor function . This can lead to changes in neural signaling, particularly in the retina and other tissues where these receptors are present .
Biochemical Analysis
Biochemical Properties
Tpmpa is known to interact with various enzymes, proteins, and other biomolecules. It is a selective antagonist for GABAC (KB = 2.1 μM), but does not interact with GABA A (KB = 320 μM) or GABA B (EC50 = 500 μM) receptors
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It is known to have the potential to inhibit the directional selectivity of ganglion cells
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective antagonist for GABAC, this compound likely exerts its effects at the molecular level through these mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid involves a palladium-catalyzed carbon-phosphorus bond-forming reaction. This method is versatile and economical, allowing for the production of the compound in high yield. The synthetic route typically involves five steps, starting from readily available precursors .
Industrial Production Methods
While specific industrial production methods for (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid are not widely documented, the palladium-catalyzed synthesis provides a scalable approach that can be adapted for larger-scale production. The reaction conditions, including temperature, pressure, and catalyst concentration, can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid primarily undergoes substitution reactions due to the presence of the phosphinic acid group. It is a competitive antagonist of gamma-aminobutyric acid type C receptors, with minimal effects on gamma-aminobutyric acid type A and gamma-aminobutyric acid type B receptors .
Common Reagents and Conditions
The compound is typically used in reactions involving gamma-aminobutyric acid type C receptors, where it acts as an antagonist. Common reagents include gamma-aminobutyric acid and other receptor-specific ligands. The reactions are usually conducted under physiological conditions to mimic the natural environment of the receptors.
Major Products Formed
The primary product formed from reactions involving (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid is the inhibited gamma-aminobutyric acid type C receptor complex. This inhibition is crucial for studying the function and pharmacology of these receptors in various tissues .
Scientific Research Applications
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid has a wide range of applications in scientific research:
Chemistry: Used to study the binding and inhibition mechanisms of gamma-aminobutyric acid type C receptors.
Biology: Helps in understanding the role of gamma-aminobutyric acid type C receptors in various biological processes, including neurotransmission and synaptic plasticity.
Medicine: Investigated for its potential therapeutic applications in conditions involving gamma-aminobutyric acid type C receptor dysfunction, such as certain types of epilepsy and retinal disorders.
Industry: Utilized in the development of new pharmacological agents targeting gamma-aminobutyric acid type C receptors
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methylphosphonate: Another competitive antagonist of gamma-aminobutyric acid type C receptors, with faster on and off kinetics compared to (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid.
Uniqueness
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid is unique due to its high selectivity for gamma-aminobutyric acid type C receptors and its minimal effects on other gamma-aminobutyric acid receptor subtypes. This selectivity makes it an invaluable tool for studying the specific functions of gamma-aminobutyric acid type C receptors in various tissues .
Properties
IUPAC Name |
methyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKVPOVVKKLRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017153 | |
Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble to 100 mM | |
Record name | TPMPA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
182485-36-5 | |
Record name | P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182485-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TPMPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182485365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TPMPA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyl(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TPMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR7I0800L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TPMPA exert its antagonistic effect on GABAC receptors?
A1: this compound binds to the GABAC receptor, preventing GABA from binding and activating the receptor. This interaction blocks the flow of chloride ions through the receptor channel, inhibiting neuronal signaling. [, ]
Q2: What are the downstream consequences of this compound-mediated GABAC receptor antagonism in the retina?
A2: In the retina, this compound can enhance oscillatory synchronization among OFF-sustained ganglion cells, potentially influencing visual processing, particularly in response to dimming stimuli. [] Furthermore, this compound can modulate the contrast response functions of retinal ganglion cells, suggesting a role in visual signal processing. []
Q3: Can this compound influence GABAergic synaptic transmission in the brain?
A3: Yes, studies indicate that this compound can reduce inhibitory synaptic transmission at interneuron-Purkinje cell synapses in the cerebellum, primarily by decreasing the amplitude and frequency of miniature inhibitory postsynaptic currents. []
Q4: How does this compound affect GABAergic transmission in the hippocampus?
A4: In the hippocampus, this compound prolongs GABA-mediated depolarizing responses evoked by high-frequency stimulation of inhibitory interneurons. This suggests that GABAC receptors are activated under conditions of strong stimulation or reduced GABA uptake. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C6H12NO2P, and its molecular weight is 173.15 g/mol. []
Q6: Are there specific conditions that affect this compound's stability or efficacy?
A6: While the provided research does not delve deeply into this compound's stability under various environmental conditions, general principles of chemical stability suggest that factors like temperature, pH, and exposure to light or oxidizing agents could potentially impact its long-term integrity. Further investigation is needed to establish specific stability profiles.
Q7: Does this compound possess any inherent catalytic properties?
A7: The provided research primarily focuses on this compound's role as a GABAC receptor antagonist and does not indicate inherent catalytic properties. Its primary mode of action revolves around binding and inhibiting receptor activity rather than catalyzing chemical reactions.
Q8: Have computational studies been employed to understand this compound's interactions with GABAC receptors?
A8: Molecular modeling studies have been conducted to understand how this compound binds to the antagonist binding site of the GABAC receptor. These simulations provide insights into the structural features critical for this compound's antagonist activity. []
Q9: How do structural modifications to the this compound molecule affect its activity and selectivity?
A9: Studies investigating structural analogs of this compound demonstrate the impact of even minor modifications on its pharmacological profile. For instance, replacing the methyl group with a benzyl or n-butyl group at the phosphorus atom, or adding a C-methyl substituent to the aminoethyl side chain, reduces this compound's potency at GABAC receptors. [, , ]
Q10: Are there specific formulation strategies for this compound to enhance its stability, solubility, or bioavailability?
A10: While the provided research doesn't detail specific formulation strategies for this compound, it's plausible that researchers explore common pharmaceutical approaches like salt formation, encapsulation techniques, or the use of specific excipients to optimize its delivery and bioavailability for research purposes.
Q11: What in vitro models have been used to study this compound's effects on GABAC receptors?
A11: Researchers have utilized various in vitro models, including cell lines expressing recombinant GABAC receptors, like Xenopus oocytes, to characterize this compound's antagonist activity and selectivity. These models allow for controlled investigation of this compound's binding affinity, potency, and impact on receptor function. [, ]
Q12: Has this compound's efficacy been evaluated in animal models?
A12: this compound has been investigated in animal models to understand its effects on various physiological processes. For example, intraocular injections of this compound in frogs potentiated escape behavior and enhanced oscillatory synchronization in the retina, suggesting a role in visual processing and behavior. [] Additionally, studies in chicks have explored the impact of this compound on ocular growth and form-deprivation myopia. []
Q13: Are there ongoing clinical trials involving this compound?
A13: The provided research doesn't mention any clinical trials involving this compound. As a research tool, its primary application lies in advancing our understanding of GABAC receptor function and exploring its potential as a target for future drug development.
Q14: Have any resistance mechanisms been identified for this compound?
A14: The provided research primarily focuses on characterizing this compound's mechanism of action and doesn't mention specific resistance mechanisms. Further investigation is needed to determine if prolonged exposure to this compound could lead to the development of resistance in experimental models.
Q15: What is known about the toxicological profile of this compound?
A15: The available research primarily focuses on this compound's pharmacological properties and doesn't extensively address its toxicological profile. As with any chemical compound, further studies are necessary to fully assess its safety profile, potential adverse effects, and long-term consequences of exposure.
Q16: How does this compound affect intracellular calcium levels?
A16: Studies show that this compound can inhibit the increase in intracellular calcium concentration induced by the GABAA receptor agonist muscimol in cultured human retinal pigment epithelium cells. This suggests a complex interplay between different GABA receptor subtypes in regulating calcium signaling. []
Q17: What is the role of this compound in studying the interaction between GABAergic and other neurotransmitter systems?
A17: this compound has been instrumental in investigating the interplay between GABAergic and other neurotransmitter systems, such as the dopaminergic and cholinergic systems. [, ]
Q18: Can this compound be used to distinguish between different GABAC receptor subtypes?
A18: Yes, research shows that this compound displays different potencies against human recombinant ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes, indicating its potential as a pharmacological tool for differentiating between GABAC receptor subtypes. []
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